CTPI-2
Overview
Description
CTPI-2 is a complex organic compound with significant applications in various scientific fields This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-nitrophenylsulfonyl group
Scientific Research Applications
CTPI-2 has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Safety and Hazards
Mechanism of Action
CTPI-2, also known as 2-(4-chloro-3-nitro-benzenesulfonylamino)-benzoic acid or Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-, is a third-generation mitochondrial citrate carrier SLC25A1 inhibitor .
Target of Action
The primary target of this compound is the mitochondrial citrate carrier, SLC25A1 . SLC25A1 belongs to a large family of nuclear-encoded mitochondrial transporters that allow the transit of ions and metabolites through the impermeable mitochondrial membrane .
Mode of Action
This compound inhibits the activity of SLC25A1 . It binds to the SLC25A1 citrate-binding pocket, exhibiting an experimental K_D between 1 and 3.5 µM . This interaction inhibits the export of citrate or isocitrate from the mitochondria into the cytosol .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits glycolysis and PPARγ, and its downstream target, the glucose transporter GLUT4 . It also regulates the citrate pool, the lipogenic, and the gluconeogenic pathways . By inhibiting SLC25A1, this compound disrupts the mitochondrial pool of citrate and redox balance .
Result of Action
The inhibition of SLC25A1 by this compound leads to a build-up of reactive oxygen species, thereby inhibiting the self-renewal capability of cancer stem cells (CSCs) . This compound also halts salient alterations of non-alcoholic steatohepatitis (NASH), reverting steatosis, preventing the evolution to steatohepatitis, reducing inflammatory macrophage infiltration in the liver and adipose tissue, and starkly mitigating obesity induced by a high-fat diet .
Action Environment
Environmental factors such as diet can influence the action of this compound. For instance, this compound has been shown to mitigate obesity induced by a high-fat diet
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzoic acid followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
CTPI-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium catalysts for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can yield sulfonic acids .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: Shares a similar benzoic acid core but differs in the substituents attached to the aromatic ring.
4-Chloro-3-nitrobenzenesulfonamido benzoic acid: Another related compound with similar functional groups but different structural arrangements.
Uniqueness
CTPI-2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTHPOSQGFJTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8070968 | |
Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68003-38-3 | |
Record name | 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68003-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((4-Chloro-3-nitrophenyl)sulfonyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068003383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-chloro-3-nitrophenyl)sulphonyl]anthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((4-CHLORO-3-NITROPHENYL)SULFONYL)ANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68P7TR4ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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